1-Azido-2-ethoxybenzene
Overview
Description
1-Azido-2-ethoxybenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with an ethoxy group (-OCH₂CH₃)
Mechanism of Action
Target of Action
The primary target of 1-Azido-2-ethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of 2-thiolated benzimidazoles . The compound works as an acceptor of various thio radicals, followed by denitrogenative annulation of the resulting imidoyl radical intermediates to the azido group, with nitrogen loss as the only process involving high bond-forming efficiency .
Pharmacokinetics
Similar compounds like [18f]fluoroethyl azide ([18f]1-azido-2-fluoroethane, [18f] fea) have been used as a prosthetic group for rapid radiolabeling of precursor compounds . This suggests that this compound may also have potential in the field of PET imaging and radiochemistry .
Result of Action
The result of the action of this compound is the formation of 2-thiolated benzimidazoles . This is achieved through a denitrogenative annulation process .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of nitro groups can affect the extrusion of N2 from aromatic azide-based compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-ethoxybenzene can be synthesized through the nucleophilic substitution reaction of 2-ethoxyphenyl halides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
2-Ethoxyphenyl halide+NaN3→this compound+NaHalide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-ethoxybenzene undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen 1,3-dipolar cycloaddition reaction.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 2-ethoxyaniline.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Azido-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds, particularly triazoles, which have applications in pharmaceuticals and materials science.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Employed in the synthesis of polymers and advanced materials through azide-alkyne click chemistry.
Comparison with Similar Compounds
1-Azido-2-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Azido-4-ethoxybenzene: Similar structure but with the azido group in the para position relative to the ethoxy group.
Phenyl azide: Lacks the ethoxy substituent.
Uniqueness: 1-Azido-2-ethoxybenzene is unique due to the presence of both an azido and an ethoxy group on the benzene ring. This combination allows for diverse reactivity and applications, particularly in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
1-azido-2-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-6-4-3-5-7(8)10-11-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZLDVQRXHDCRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313618 | |
Record name | 1-Azido-2-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092774-34-9 | |
Record name | 1-Azido-2-ethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092774-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azido-2-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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